molecular formula C9H6N2O3 B1441984 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190321-11-9

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1441984
CAS No.: 1190321-11-9
M. Wt: 190.16 g/mol
InChI Key: VGKXTCSGDWIWKB-UHFFFAOYSA-N
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Description

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with formyl and carboxylic acid functional groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications .

Biochemical Analysis

Biochemical Properties

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to changes in the enzyme’s activity, thereby affecting the overall biochemical pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cell signaling dynamics . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can exhibit toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity and the overall metabolic flux . This compound can also affect the levels of various metabolites, thereby altering the metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of the compound within different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction yields an alcohol derivative .

Scientific Research Applications

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid apart is the presence of both formyl and carboxylic acid groups, which confer unique reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-3-11-8-7(5)6(9(13)14)1-2-10-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKXTCSGDWIWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218736
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-11-9
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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